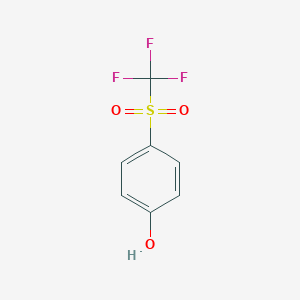

4-(Trifluoromethylsulfonyl)phenol

Overview

Description

4-(Trifluoromethylsulfonyl)phenol is a chemical compound of interest in the field of organic synthesis and materials science. Its properties are influenced by the trifluoromethylsulfonyl group attached to a phenol moiety.

Synthesis Analysis

The synthesis of arylsulfonates, including compounds similar to this compound, can be achieved through the activation of the C-O bond of phenol by reaction with arylsulfonyl chlorides. This process yields arylsulfonates that can be used as electrophilic partners in subsequent reactions. The synthesis is notable for its convenience and economical advantages over other methods, with very good to excellent yields obtained without the need for column chromatography and employing a more efficient purification technique based on recrystallization (Ngassa et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenol ring. The structure of similar compounds shows extensive electron delocalization in the trifluoromethylsulfonyl group, which can affect the compound's reactivity and physical properties (Haas et al., 1996).

Chemical Reactions and Properties

This compound can undergo various chemical reactions characteristic of phenols and sulfonates. For instance, the compound can participate in electrophilic aromatic substitutions, nucleophilic substitutions, and can be a precursor in the synthesis of more complex organic molecules. Such reactions are influenced by the electron-withdrawing trifluoromethylsulfonyl group (Schimler et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by the presence of the trifluoromethylsulfonyl group. This group is known for its strong electron-withdrawing nature, which can affect the compound's polarity and solubility in various solvents. The crystalline nature of arylsulfonates, similar to this compound, facilitates their purification and long-term storage (Ngassa et al., 2017).

Scientific Research Applications

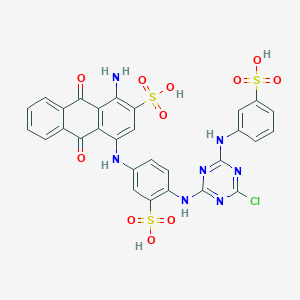

Environmental Pollution Treatment : Magnetic polysulfone microcapsules containing tributyl phosphate and magnetic nanoparticles have been developed for adsorption of phenols, including 4-chlorophenol, from aqueous solutions. This method demonstrates potential applications in treating environmental pollution caused by phenols (Yin et al., 2010).

Chemical Synthesis : The synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides, where the C-O bond of phenol is activated, has been reported. Arylsulfonates, including those derived from 4-(Trifluoromethylsulfonyl)phenol, are used as electrophilic partners in subsequent reactions (Ngassa et al., 2017).

Natural Product Synthesis : Vinyl and aryl trifluoromethanesulfonates, prepared from phenols, undergo various reactions like cross-coupling with organo-metallics, showing application in natural product synthesis (Ritter, 1993).

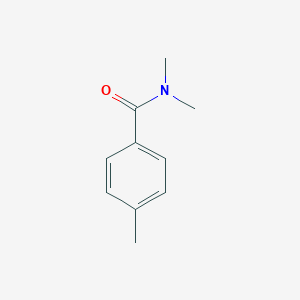

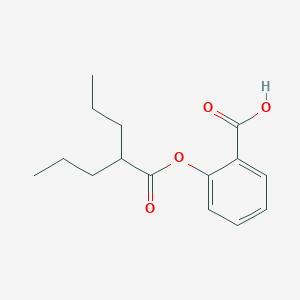

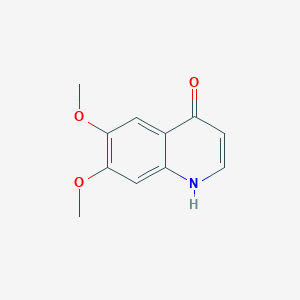

Catalysis in Organic Synthesis : Hafnium trifluoromethanesulfonate is used as a catalyst in the Fries rearrangement of acyloxy benzene or naphthalene derivatives and in the regioselective direct acylation of phenol derivatives (Kobayashi et al., 1996).

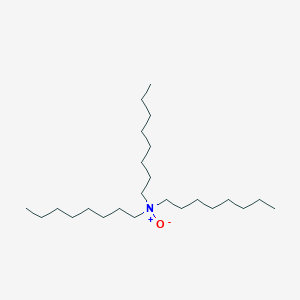

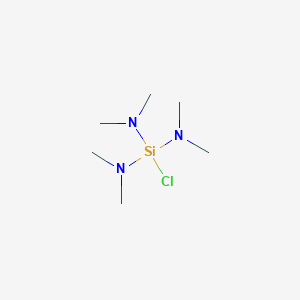

Acylation Reactions : Trimethylsilyl trifluoromethanesulfonate has been found to be an excellent catalyst for the acylation of alcohols with acid anhydrides, including phenols (Procopiou et al., 1998).

Ionic Liquid Applications : Choline bis(trifluoromethylsulfonyl)imide has been evaluated as an extractant media for the extraction of phenolic compounds from aqueous solution, showing potential in separation processes (Cesari et al., 2017).

Oxidation and Depolymerization Processes : Ionic liquid 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide promotes the generation of free radicals for the transformation of phenolic compounds and lignin (Yang et al., 2015).

Mechanism of Action

Target of Action

It is known that the compound acts as a nucleophilic trifluoromethylating agent .

Mode of Action

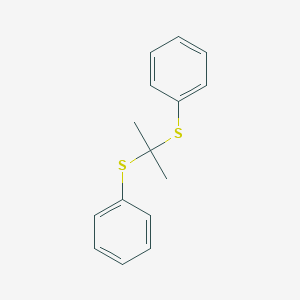

4-(Trifluoromethylsulfonyl)phenol acts as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Biochemical Pathways

The compound’s role as a trifluoromethyl radical precursor suggests it may influence pathways involving trifluoromethylation .

Result of Action

Its role as a trifluoromethyl radical precursor suggests it may contribute to the trifluoromethylation of thiophenols .

Action Environment

Its ability to undergo an intramolecular set reaction under visible light irradiation suggests that light exposure may play a role in its activity .

Safety and Hazards

“4-(Trifluoromethylsulfonyl)phenol” is a hazardous chemical. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name |

4-(trifluoromethylsulfonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVZAVSVXFMGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564754 | |

| Record name | 4-(Trifluoromethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

432-84-8 | |

| Record name | 4-(Trifluoromethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

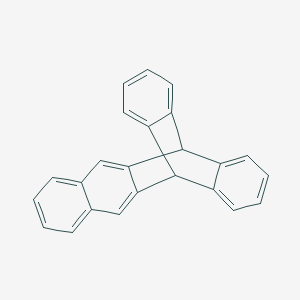

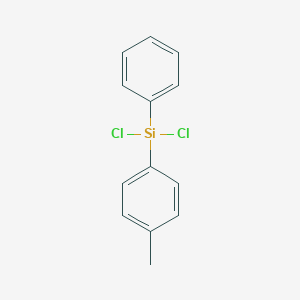

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthetic process described in the research for 4-(Trifluoromethylsulfonyl)phenol?

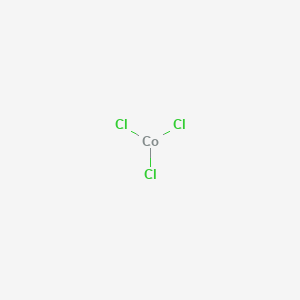

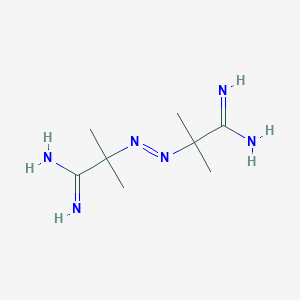

A1: The research proposes a novel multi-step synthesis of this compound starting from a simpler precursor. [] The key steps involve oxidation with hydrogen peroxide in the presence of sodium tungstate and a saturated C8-carboxylic acid, followed by nitration and finally a catalytic substitution using a heterogeneous transition metal catalyst. [] This method may offer advantages in terms of yield, cost-effectiveness, or environmental friendliness compared to existing methods. Further research would be needed to confirm these potential benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.